2-(tert-Butoxy)-5-chloroanisole
Description
2-(tert-Butoxy)-5-chloroanisole is a substituted anisole derivative characterized by a tert-butoxy group (-OC(CH₃)₃) at the ortho position (C2) and a chlorine atom at the para position (C5) relative to the methoxy group (anisole backbone). This compound is of interest in organic synthesis due to the steric and electronic effects imparted by the bulky tert-butoxy substituent, which may influence reactivity in coupling reactions or catalytic processes.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-chloro-2-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,3)14-9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3 |
InChI Key |
SXDBBCGYAOAYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-5-chloroanisole typically involves the alkylation of 5-chloroanisole with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of tert-butyl chloride and a base such as sodium hydride to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. This method offers advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-5-chloroanisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Quinones
Reduction: Dechlorinated anisole derivatives
Substitution: Amino or thiol-substituted anisole derivatives
Scientific Research Applications
2-(tert-Butoxy)-5-chloroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-5-chloroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the chlorine atom can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Substituent Steric Effects: The tert-butoxy group in this compound introduces significant steric bulk compared to smaller substituents like halogens (e.g., Br or Cl in 5-Bromo-2-chloroanisole). This may reduce reactivity in nucleophilic aromatic substitution or cross-coupling reactions compared to less hindered analogs .
Electronic Effects :
- The tert-butoxy group is electron-donating via resonance, which could deactivate the aromatic ring toward electrophilic substitution. Conversely, halogens (Cl, Br) are weakly electron-withdrawing, creating different electronic environments for reactivity .
Functional Group Diversity: N-(tert-Butoxycarbonyl)-D-leucine Monohydrate (CAS 200937-17-3) shares the tert-butoxy motif but is structurally distinct as a Boc-protected amino acid.
Limitations of Available Data
The provided evidence lacks critical information for a comprehensive comparison:
- Absence of Target Compound Data: No CAS number, synthesis protocols, or experimental properties (e.g., NMR, HPLC) are provided for this compound.
- Narrow Scope of Analogs: The TCI Chemicals catalog lists only halogenated anisoles and Boc-protected amino acids, limiting comparisons to substituent effects rather than direct functional parallels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
